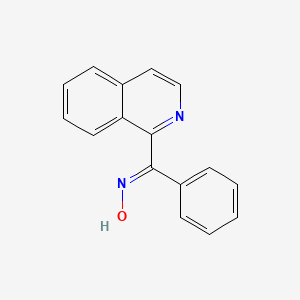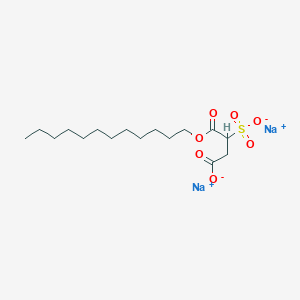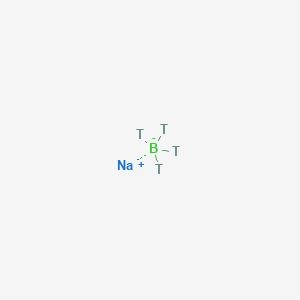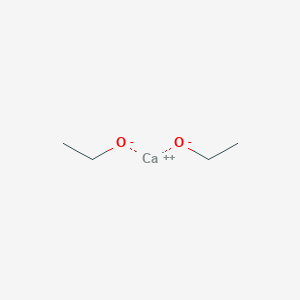
Calcium ethoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium ethoxide, with the chemical formula ( \text{Ca(OEt)}_2 ), is an organometallic compound that is used in various chemical processes. It is a white, crystalline solid that is highly reactive and soluble in organic solvents. This compound is primarily used as a precursor in the synthesis of other calcium-containing compounds and as a reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Calcium ethoxide can be synthesized through the reaction of calcium metal with ethanol. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of calcium. The reaction proceeds as follows: [ \text{Ca} + 2 \text{EtOH} \rightarrow \text{Ca(OEt)}_2 + \text{H}_2 ]
Industrial Production Methods
In industrial settings, this compound is produced by reacting calcium hydride with ethanol. This method is preferred due to its higher yield and efficiency. The reaction is carried out at elevated temperatures and under an inert atmosphere to ensure complete conversion: [ \text{CaH}_2 + 2 \text{EtOH} \rightarrow \text{Ca(OEt)}_2 + 2 \text{H}_2 ]
化学反応の分析
Types of Reactions
Calcium ethoxide undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form calcium hydroxide and ethanol. [ \text{Ca(OEt)}_2 + 2 \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + 2 \text{EtOH} ]
Carbonation: Reacts with carbon dioxide to form calcium carbonate and ethanol. [ \text{Ca(OEt)}_2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + 2 \text{EtOH} ]
Alcoholysis: Reacts with other alcohols to form mixed alkoxides. [ \text{Ca(OEt)}_2 + 2 \text{ROH} \rightarrow \text{Ca(OR)}_2 + 2 \text{EtOH} ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, carbon dioxide, and various alcohols. These reactions are typically carried out under controlled conditions to ensure complete conversion and to prevent side reactions.
Major Products Formed
The major products formed from reactions involving this compound include calcium hydroxide, calcium carbonate, and mixed alkoxides. These products are often used in further chemical synthesis or industrial applications.
科学的研究の応用
Calcium ethoxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other calcium-containing compounds.
Biology: Investigated for its potential use in the synthesis of bioactive materials and as a calcium source in biological studies.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical implants.
Industry: Used in the production of high-purity calcium compounds and as a consolidating agent for historical limestone conservation
作用機序
The mechanism of action of calcium ethoxide involves its reactivity with various substrates to form calcium-containing products. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used. For example, in the carbonation reaction, this compound reacts with carbon dioxide to form calcium carbonate through the insertion of a carbon dioxide molecule into the calcium-oxygen bond, followed by hydrolysis and alcohol elimination .
類似化合物との比較
Similar Compounds
Calcium methoxide: Similar to calcium ethoxide but with methanol as the alcohol component.
Calcium isopropoxide: Similar to this compound but with isopropanol as the alcohol component.
Calcium acetoacetate: A calcium-containing compound used in similar applications but with different reactivity and properties.
Uniqueness
This compound is unique in its reactivity and solubility in organic solvents, making it a versatile reagent in organic synthesis. Its ability to form stable calcium-containing products also makes it valuable in various industrial and scientific applications .
特性
分子式 |
C4H10CaO2 |
|---|---|
分子量 |
130.20 g/mol |
IUPAC名 |
calcium;ethanolate |
InChI |
InChI=1S/2C2H5O.Ca/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 |
InChIキー |
JHLCADGWXYCDQA-UHFFFAOYSA-N |
正規SMILES |
CC[O-].CC[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B13823811.png)
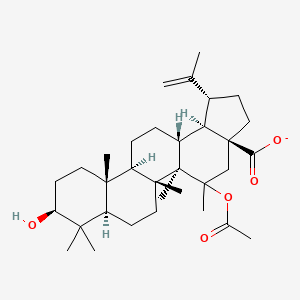
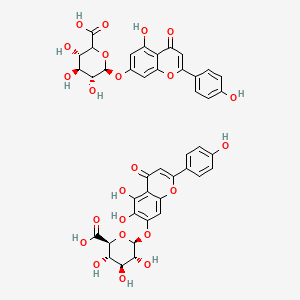
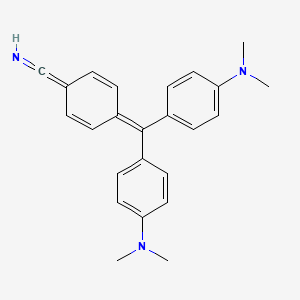

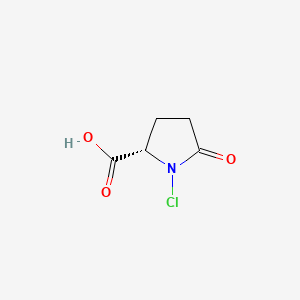

![N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13823859.png)

![5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13823873.png)
![5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B13823878.png)
